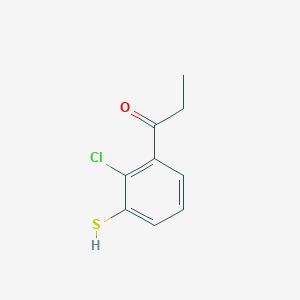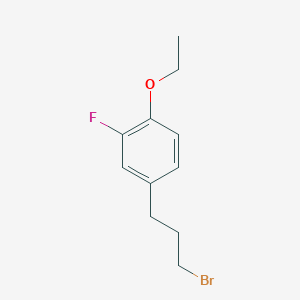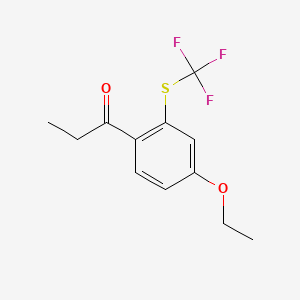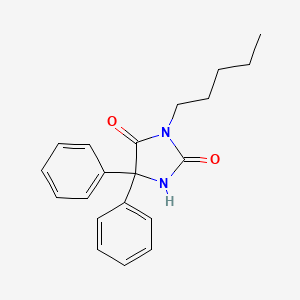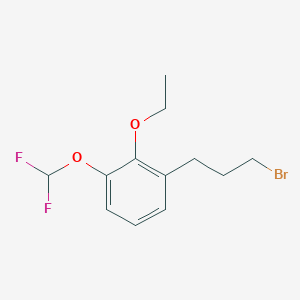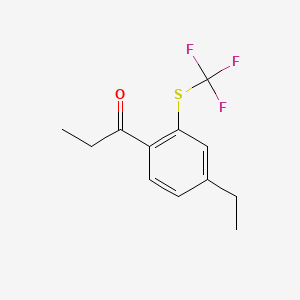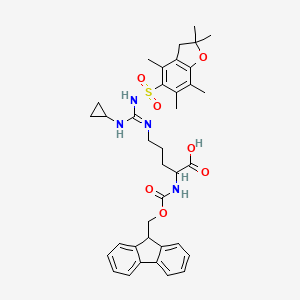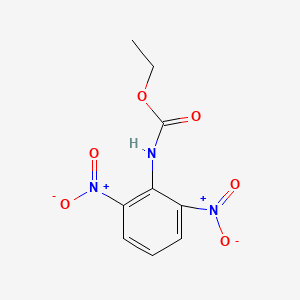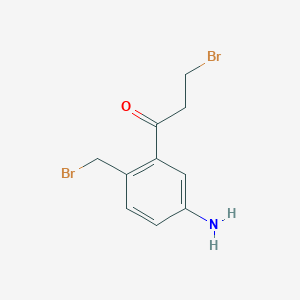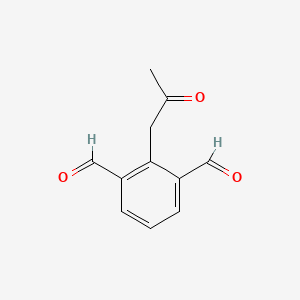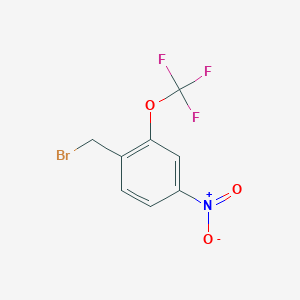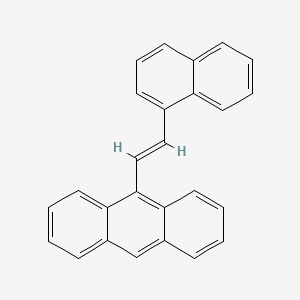
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of an ethene group substituted with anthracene and naphthalene moieties. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- typically involves the following steps:
Preparation of Starting Materials: The synthesis begins with the preparation of anthracene and naphthalene derivatives.
Formation of the Ethene Bridge: The key step involves the formation of the ethene bridge between the anthracene and naphthalene moieties. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the anthracene or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings can participate in π-π stacking interactions, while the ethene bridge can undergo various chemical transformations. These interactions and transformations can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene, 1-(anthracen-9-yl)-2-(2-naphthyl)-, (E)-: Similar structure but with a different naphthalene substitution pattern.
Ethene, 1-(phenanthren-9-yl)-2-(1-naphthyl)-, (E)-: Similar structure but with phenanthrene instead of anthracene.
Ethene, 1-(anthracen-9-yl)-2-(2-anthracenyl)-, (E)-: Similar structure but with two anthracene moieties.
Uniqueness
Ethene, 1-(anthracen-9-yl)-2-(1-naphthyl)-, (E)- is unique due to its specific substitution pattern and (E)-configuration. This configuration can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C26H18 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
9-[(E)-2-naphthalen-1-ylethenyl]anthracene |
InChI |
InChI=1S/C26H18/c1-4-13-23-19(8-1)11-7-12-20(23)16-17-26-24-14-5-2-9-21(24)18-22-10-3-6-15-25(22)26/h1-18H/b17-16+ |
InChI-Schlüssel |
PXAYYGCXVVFUIN-WUKNDPDISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


